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Compound of Interest

Compound Name:
4-(1,3-Benzodioxol-5-

yloxy)cyclohexanone

CAS No.: 1252607-54-7

Cat. No.: B582530

Get Quote

Executive Summary
Benzodioxole-containing cyclohexanones represent a privileged structural class in medicinal

chemistry, merging the pharmacophoric properties of the 1,3-benzodioxole

(methylenedioxybenzene) ring with the rigid, lipophilic cyclohexanone linker. Structurally

analogous to curcumin (specifically, Monocarbonyl Analogues of Curcumin or MACs), these

compounds resolve the hydrolytic instability of curcumin's

-diketone moiety while retaining—and often enhancing—its biological potency.

This guide analyzes the 2,6-bis(3,4-methylenedioxybenzylidene)cyclohexanone scaffold,

detailing its synthesis, cytotoxic mechanisms (STAT3/NF-

B inhibition), and structure-activity relationships (SAR) that dictate its transition from an
anticancer agent to a neuroprotective cholinesterase inhibitor.

Part 1: Chemical Basis & Synthesis[1][2][3][4]
Structural Rationale
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The core structure consists of a central cyclohexanone ring flanked by two aryl groups via

-unsaturated ketone linkers.

The Linker (Cyclohexanone): Locks the two aryl rings in a specific spatial configuration,

reducing conformational entropy compared to flexible acyclic linkers. This rigidity enhances

binding affinity to protein targets like tubulin or COX enzymes.

The Pharmacophore (Benzodioxole): The methylenedioxy ring is a bioisostere of the

dimethoxy motif found in cytotoxic agents (e.g., podophyllotoxin). It acts as a hydrogen bond

acceptor and is metabolically distinct, often inhibiting cytochrome P450 enzymes, thereby

extending the half-life of the molecule.

The Warhead (Enone System): The

-unsaturated ketone acts as a Michael acceptor. It can covalently alkylate nucleophilic
cysteine residues (e.g., Cys179 in IKK

or Cys259 in STAT3), permanently disabling oncogenic signaling pathways.

Synthesis Protocol: Claisen-Schmidt Condensation
The most efficient route to these derivatives is the acid-catalyzed aldol condensation. While

base catalysis (NaOH/KOH) is common, acid catalysis often prevents the polymerization side-

reactions associated with sensitive benzodioxole aldehydes.

Protocol: Synthesis of 2,6-Bis(3,4-
methylenedioxybenzylidene)cyclohexanone
Reagents:

Cyclohexanone (10 mmol, 0.98 g)

Piperonal (3,4-methylenedioxybenzaldehyde) (22 mmol, 3.30 g)

Glacial Acetic Acid (20 mL)

Conc. HCl (1 mL) or dry HCl gas
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Workflow:

Solvation: Dissolve 22 mmol of piperonal and 10 mmol of cyclohexanone in 20 mL of glacial

acetic acid in a round-bottom flask.

Catalysis: Add 1 mL of concentrated HCl dropwise while stirring. Alternatively, bubble dry HCl

gas through the solution for 5 minutes.

Reaction: Stir the mixture at room temperature for 2–4 hours. A precipitate typically begins to

form within 30 minutes.

Work-up: Pour the reaction mixture into 100 mL of ice-cold water. Filter the yellow/orange

solid under vacuum.

Purification: Wash the solid with cold water (

mL) to remove acid traces, then with cold ethanol (

mL). Recrystallize from ethanol or ethyl acetate/hexane (1:1).

Yield: Expected yield is 80–90%. M.P.: 185–187°C.

Part 2: Pharmacology & Mechanism of Action
Oncology: Signal Transduction Modulation
The primary anticancer mechanism of benzodioxole-cyclohexanones is the disruption of the

STAT3 and NF-

B signaling axes. Unlike monofunctional drugs, these "dirty" drugs hit multiple targets due to
their Michael acceptor reactivity.

Key Pathways:

STAT3 Inhibition: The compound alkylates critical cysteine residues on STAT3, preventing its

phosphorylation and dimerization. This blocks nuclear translocation and transcription of

survival genes (e.g., Bcl-xL, Cyclin D1).
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ROS Induction: The enone system depletes cellular glutathione (GSH), leading to an

accumulation of Reactive Oxygen Species (ROS). This oxidative stress triggers

mitochondrial membrane depolarization and intrinsic apoptosis.
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Caption: Multi-target mechanism of action leading to cancer cell apoptosis via redox stress and

signaling blockade.

Anti-Inflammatory Activity
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These derivatives exhibit potent anti-inflammatory effects, often superior to aspirin in specific

assays.

Target: Cyclooxygenase enzymes (COX-1 and COX-2).[1]

Mechanism: The rigid cyclohexanone scaffold mimics the arachidonic acid transition state,

fitting into the COX active site. The benzodioxole ring provides lipophilic interactions similar

to the indomethacin indole ring.

Potency: IC50 values for COX-2 inhibition typically range from 10–20 µM.[1][2]

Neuroprotection (AChE Inhibition)
While the bare bis-benzodioxole scaffold is a weak Acetylcholinesterase (AChE) inhibitor, it

serves as a template.

SAR Insight: To achieve nanomolar AChE inhibition (for Alzheimer's therapy), the

cyclohexanone ring must be substituted with a basic amine side chain (e.g., a piperidine or

morpholine linked via a spacer). This amine interacts with the catalytic anionic site (CAS) of

the enzyme, while the benzodioxole rings stack against the peripheral anionic site (PAS).

Part 3: Structure-Activity Relationship (SAR)
The biological output of the cyclohexanone scaffold can be fine-tuned by substituents on the

aryl rings (Positions 3 and 4) and the central ring.
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Substituent (R) Position
Effect on
Cytotoxicity

Effect on
AChE
Inhibition

Notes

3,4-OCH₂O- Aryl High Moderate

The

benzodioxole

ring. Optimal for

metabolic

stability and

lipophilicity.

3,4-(OMe)₂ Aryl High Low

Similar to

curcumin; less

metabolically

stable than

benzodioxole.

4-OH Aryl Moderate Low

Increases

solubility but

reduces cellular

uptake (too

polar).

2-Nitro Aryl Very High N/A

Increases

electrophilicity of

the enone; high

toxicity to normal

cells.

N-

Methylpiperidone
Center Ring Moderate High

Replacing

cyclohexanone

with piperidone

introduces a

basic nitrogen,

crucial for AChE

binding.

Part 4: Experimental Protocols
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In Vitro Cytotoxicity Assay (MTT)
Validation of antiproliferative activity against cancer cell lines (e.g., HT-29, MCF-7).

Seeding: Plate cells (

cells/well) in 96-well plates and incubate for 24 hours.

Treatment: Add the benzodioxole derivative (dissolved in DMSO) at serial dilutions (0.1 µM

to 100 µM). Maintain DMSO concentration < 0.1%.

Incubation: Incubate for 48 or 72 hours at 37°C, 5% CO₂.

Development: Add 20 µL of MTT solution (5 mg/mL in PBS). Incubate for 3–4 hours.

Solubilization: Remove medium, add 100 µL DMSO to dissolve formazan crystals.

Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Ellman’s Assay for AChE Inhibition
Validation of neuroprotective potential.

Buffer Prep: Phosphate buffer (0.1 M, pH 8.0).

Enzyme Mix: In a 96-well plate, mix:

160 µL Buffer

20 µL Test Compound (various concentrations)

20 µL AChE solution (0.05 U/mL)

Pre-incubation: Incubate at 25°C for 15 minutes.

Substrate Addition: Add 10 µL DTNB (10 mM) and 10 µL Acetylthiocholine Iodide (15 mM).

Kinetic Read: Monitor absorbance at 412 nm every 30 seconds for 5 minutes.

Calculation: % Inhibition =
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Organic Syntheses.General procedure for Aldol Condensations (Reference for Claisen-

Schmidt).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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